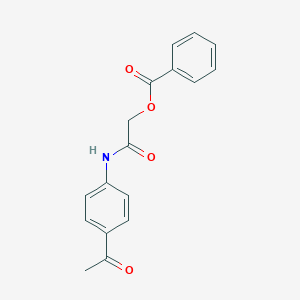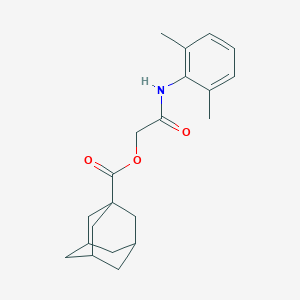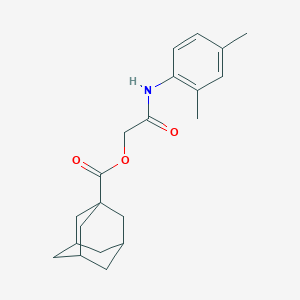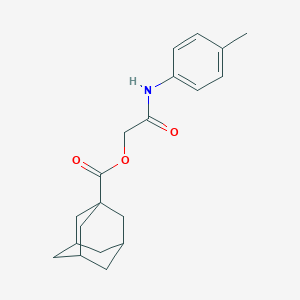![molecular formula C21H17BrFNO6S B305745 (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B305745.png)
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BFT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. BFT is a thiazolidinedione derivative with a unique chemical structure that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. Activation of PPARγ by this compound leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects. It has been reported to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has also been demonstrated to inhibit the growth of cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its high potency and selectivity for PPARγ, which makes it a promising candidate for drug development. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and interpretation of results.
Direcciones Futuras
There are several future directions for research on (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. One potential area of investigation is its use in combination with other drugs for the treatment of diabetes and cancer. Another direction is the development of novel formulations of this compound to improve its solubility and stability. Furthermore, the potential application of this compound in other disease areas, such as neurodegenerative disorders, warrants further investigation.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves the condensation of 5-bromo-2-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied extensively in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its potential therapeutic applications have been investigated in the treatment of diabetes, cancer, and inflammation.
Propiedades
Fórmula molecular |
C21H17BrFNO6S |
|---|---|
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
2-[5-bromo-2-ethoxy-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrFNO6S/c1-2-29-16-7-13(15(22)9-17(16)30-11-19(25)26)8-18-20(27)24(21(28)31-18)10-12-3-5-14(23)6-4-12/h3-9H,2,10-11H2,1H3,(H,25,26)/b18-8+ |
Clave InChI |
HSUVGFUXYDCRML-QGMBQPNBSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)





![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)
